molecular formula C20H17F3N2O2 B4864268 N-methyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-phenylacetamide

N-methyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-phenylacetamide

Cat. No.: B4864268
M. Wt: 374.4 g/mol
InChI Key: IZVWZINYOXGYKM-UHFFFAOYSA-N
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Description

N-methyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-phenylacetamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of reactions to introduce the trifluoroacetyl group and the indole moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying enzyme interactions and cellular processes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-methyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-phenylacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety can bind to active sites, modulating the activity of enzymes or receptors and influencing various biochemical pathways. The trifluoroacetyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-phenylacetamide is unique due to its trifluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-methyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c1-13-18(19(27)20(21,22)23)15-10-6-7-11-16(15)25(13)12-17(26)24(2)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVWZINYOXGYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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